Field: Biomass Conversion and Biorefinery
Method: The production involves the acid-catalyzed dehydration of biomass-derived hexoses.
Field: Material Science
Application: The development of biodegradable materials from biomass is a crucial strategy for leveraging biomass resources.
Application: The production and value addition of various lipophilic analogs of HMF are rather scattered in the literature.
Field: Electrochemistry
Application: Electrochemical conversion of 5-HMF is a potential route for sustainable chemical production of DFF and FDCA.
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is an organic compound classified within the isoxazole family. Isoxazoles are five-membered heterocyclic compounds characterized by the presence of one nitrogen and one oxygen atom in the ring structure. This specific compound features a hydroxymethyl group (-CH2OH) at the fifth carbon and an ethyl ester group (-COOCH2CH3) at the third carbon of the isoxazole ring, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.
The structural formula can be represented as follows:
textO || R1-C-O-CH2-CH3 | C / \ N O \ / C / \ CH2 OH
Several methods for synthesizing Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate have been documented:
These synthetic routes allow for modifications at different positions on the isoxazole ring, enabling the development of diverse derivatives with tailored properties.
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has potential applications in:
Several compounds share structural similarities with Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-(ethoxy)-4,5-dihydroisoxazole-3-carboxylate | Contains an ethoxy group | May exhibit different solubility and reactivity |
| 5-Hydroxymethylfurfural | Derived from sugars | Known for its role in biomass conversion |
| 2,5-Dimethylfuran | A furan derivative | Potential biofuel; higher energy content than ethanol |
| 5-Acetoxymethylfurfural | Contains an acetoxy group | Used in various organic synthesis applications |
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups that may offer distinct chemical reactivity and biological activity compared to these similar compounds .
The compound ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS: 147008-07-9) emerged as a subject of interest in the late 20th and early 21st centuries, coinciding with advances in heterocyclic chemistry. While its exact first synthesis date is not explicitly documented, its structural framework aligns with methodologies developed for isoxazoline derivatives. The van Leusen oxazole synthesis, which employs TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes, represents a plausible route for its preparation. This method gained prominence for its efficiency in constructing oxazole rings under mild conditions, making it a candidate for synthesizing derivatives like this compound.
The compound’s inclusion in PubChem (CID: 23643400) in 2008 marked its formal entry into chemical databases, reflecting its utility in pharmaceutical and materials research. Its development parallels the broader exploration of isoxazolines as bioactive scaffolds, particularly in antimicrobial and anti-inflammatory drug discovery.
The compound features a partially saturated 1,2-oxazole ring (isoxazoline) with three key substituents:
Molecular Formula: C$$7$$H$${11}$$NO$$_4$$
Molecular Weight: 173.17 g/mol.
SMILES: CCOC(=O)C1=NOC(C1)CO.
The IUPAC name, ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, reflects its structure:
This compound serves as a versatile intermediate due to its functional groups:
For example, in the synthesis of quinolinone derivatives, analogous ethyl oxazole carboxylates undergo cyclization reactions to form fused heterocycles with potential bioactivity. The compound’s reactivity aligns with strategies for constructing complex molecules, such as those used in organic light-emitting diodes (OLEDs).
Isoxazoline derivatives, including this compound, are prized for their pharmacological potential:
A 2024 review highlighted isoxazolines as emerging scaffolds for antiparasitic drugs, particularly against Plasmodium and Trypanosoma species. The hydroxymethyl and ester groups in this compound provide sites for structural optimization, enhancing target affinity or pharmacokinetic profiles.
Table 1: Key Chemical Identifiers of Ethyl 5-(Hydroxymethyl)-4,5-Dihydro-1,2-Oxazole-3-Carboxylate
Table 2: Synthetic Routes to Isoxazoline Derivatives
Traditional cycloaddition methods represent the foundational approaches for synthesizing oxazole and isoxazole derivatives, including ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate. These methodologies are primarily based on the well-established 1,3-dipolar cycloaddition reactions between nitrile oxides and dipolarophiles [1] [2].
The 1,3-dipolar cycloaddition reaction was first mechanistically elucidated by Rolf Huisgen in the 1960s, establishing the concerted pericyclic mechanism as the predominant pathway [1]. This reaction involves the thermal six-electron Huckel aromatic transition state through a π4s + π2s fashion. The mechanism was definitively established through extensive kinetic studies and substituent effect analysis, which demonstrated that the reaction proceeds through a concerted rather than stepwise mechanism [1].
The classical approach involves the reaction of nitrile oxides with alkynes as dipolarophiles. For the synthesis of ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate, this methodology requires the generation of appropriate nitrile oxides and their subsequent reaction with suitable alkyne precursors [2] [3].
Nitrile oxides can be generated through several established routes. The most common method involves the treatment of aldoximes with chlorinating agents such as N-chlorosuccinimide or sodium hypochlorite, followed by base-mediated dehydrochlorination [3]. Alternative approaches include the oxidation of primary nitroalkanes or the thermolysis of substituted hydroxamic acid derivatives [4].
The regioselectivity of the cycloaddition depends on the electronic properties of both the nitrile oxide and the dipolarophile. Electron-rich alkynes typically react with electron-deficient nitrile oxides to give predominantly the 3,5-disubstituted isoxazole regioisomer [2]. The reaction conditions typically involve temperatures ranging from room temperature to 80°C, with reaction times of 12-48 hours depending on the substrate reactivity [2].
The concerted nature of the 1,3-dipolar cycloaddition has been confirmed through computational studies and experimental observations. The reaction proceeds through a single transition state without the formation of discrete intermediates [1]. The substituent effects on both the dipole and dipolarophile significantly influence the reaction rate and regioselectivity [4].
Electronic effects play a crucial role in determining the reaction outcome. Electron-withdrawing substituents on the nitrile oxide increase its electrophilicity, while electron-donating groups on the alkyne enhance its nucleophilicity, leading to favorable orbital interactions [2]. The presence of hydroxymethyl and carboxylate functionalities in the target molecule requires careful consideration of protecting group strategies to prevent unwanted side reactions [4].
Gold catalysis has emerged as a powerful tool for oxazole synthesis, offering high efficiency and excellent selectivity under mild conditions [5] [6] [7]. Gold catalysts activate alkynes toward nucleophilic attack, facilitating the formation of oxazole rings through various mechanistic pathways.
The gold-catalyzed synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals represents a significant advancement in the field [6]. This methodology involves the nucleophilic attack of the carboxamide onto a gold carbenoid intermediate, followed by cyclization with the aldehyde moiety. The reaction conditions are remarkably mild, typically requiring temperatures of 25-40°C and reaction times of 1-3 hours [6].
Gold-catalyzed regioselective [3+2] cycloaddition reactions have been developed using alkynyl triazenes with 1,2,4-dioxazoles [5] [7]. These reactions proceed through a nitrene transfer process and demonstrate excellent regioselectivity. The triazene group in the products can be subsequently replaced to obtain iodo-oxazoles, providing access to diverse oxazole structures through post-synthetic modification [7].
The mechanism involves the initial coordination of the gold catalyst to the alkyne, followed by nucleophilic attack and cyclization. The high electrophilicity of gold-activated alkynes facilitates the formation of the oxazole ring under mild conditions [5]. Yields typically range from 75-92% depending on the substrate scope and reaction conditions [5] [6].
Copper catalysis offers versatile and scalable approaches to oxazole synthesis [8] [9] [10] [11]. The copper-catalyzed cycloaddition of acyl azides with alkynes provides access to 2,5-disubstituted oxazoles through a novel CuAAC-type transformation [8]. This reaction constitutes a significant variation of the commonly observed [3+2] cycloaddition reaction to yield oxazoles instead of 1,2,3-triazoles.
The reaction mechanism involves the formation of a copper-acetylide intermediate, followed by cycloaddition with the acyl azide. The resulting triazole intermediate undergoes rearrangement with loss of nitrogen to form the oxazole product [8]. Reaction conditions typically involve temperatures of 25-80°C with reaction times ranging from 30 minutes to 12 hours [8].
Copper-catalyzed [3+2] annulation/olefination cascade reactions between amides and iodonium-phosphonium hybrid ylides have been developed for the synthesis of 2,4-disubstituted oxazoles [9] [10]. These reactions proceed through an unprecedented α-phosphonium copper carbenoid intermediate and demonstrate excellent regioselectivity with mild reaction conditions [10].
The copper-catalyzed cascade reaction of alkenes with azides provides another efficient route to 2,5-disubstituted oxazoles [11]. This methodology involves a 1,3-dipolar cycloaddition/ring cleavage/1,2-hydrogen migration/denitrogenation/copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade. The reaction employs air as the oxidant under mild conditions, making it an attractive and environmentally friendly approach [11].
Metal-free synthesis of oxazoles has gained significant attention due to environmental and economic considerations [12] [13]. These methodologies avoid the use of expensive and potentially toxic transition metals while maintaining high efficiency and selectivity.
Electrochemical synthesis represents a promising metal-free approach [14]. The electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy employs naturally abundant carboxylic acids as starting materials. This method avoids the use of transition metals and toxic oxidants, operating under green and sustainable conditions [14]. The mechanism involves the formation of an acyloxyphosphonium ion intermediate through anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide [14].
Microwave-assisted synthesis provides rapid and efficient access to oxazoles [15]. The microwave-irradiation method using aldehydes and tosylmethyl isocyanide (TosMIC) achieves excellent yields of 90-96% within 8 minutes of irradiation at 65°C [15]. The method demonstrates good functional group compatibility and simple experimental procedures [15].
Photoinduced [3+2] cycloaddition of carbenes and nitriles offers another metal-free approach [16]. This methodology involves the photolysis of diazo compounds to generate singlet carbenes, which are subsequently trapped by nitriles in a [3+2] cycloaddition fashion. The reaction utilizes blue light irradiation and does not require metal catalysis or photosensitizers [16].
The van Leusen oxazole synthesis represents a well-established metal-free approach using aldehydes and TosMIC [17]. This method involves a [3+2] cycloaddition reaction under basic conditions, typically using potassium carbonate in refluxing methanol. The reaction proceeds through the formation of an oxazoline intermediate, followed by elimination to yield the oxazole product [17].
The functionalization of oxazole derivatives provides access to structurally diverse compounds with enhanced biological and pharmaceutical properties. The oxazole ring system offers three potential sites for functionalization: the 2-, 4-, and 5-positions, each presenting unique reactivity patterns and synthetic challenges [18].
Electrophilic substitution reactions represent one of the primary functionalization strategies [18]. The oxazole ring can undergo electrophilic substitution at the 5-position due to the electron-donating effect of the nitrogen atom. This reactivity pattern allows for the introduction of various electrophiles, including nitronium ions, halogens, and acyl groups [18]. The reaction conditions typically involve mild temperatures and short reaction times, making this approach suitable for sensitive functional groups [18].
Nucleophilic substitution reactions provide another avenue for oxazole functionalization [18]. The presence of electron-withdrawing groups on the oxazole ring enhances its susceptibility to nucleophilic attack. This reactivity has been exploited for the introduction of various nucleophiles, including methoxide, amines, and thiols [18]. The regioselectivity of these reactions depends on the electronic properties of the substituents already present on the ring [18].
Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for oxazole derivatization [19]. The oxazole ring can be functionalized through various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [17]. These reactions typically involve the initial halogenation of the oxazole ring, followed by the cross-coupling reaction with appropriate organometallic reagents [17].
The Suzuki-Miyaura cross-coupling has been extensively utilized for the synthesis of polyarylated oxazoles [17]. This reaction involves the coupling of halogenated oxazoles with arylboronic acids in the presence of palladium catalysts. The reaction conditions are generally mild, and the method demonstrates excellent functional group tolerance [17].
Heck and Sonogashira couplings have been employed for the introduction of alkenyl and alkynyl substituents, respectively [17]. These reactions provide access to oxazole derivatives with extended conjugation, which can be further functionalized through subsequent reactions [17].
Late-stage functionalization strategies allow for the modification of complex oxazole-containing molecules without the need for lengthy synthetic sequences [19]. The carboxylic acid plus isocyanoacetate method has been successfully applied to the late-stage functionalization of bioactive molecules, including estrone, lipoic acid, valproic acid, and probenecid [19].
The versatility of this approach is demonstrated by its application to FDA-approved drugs, achieving yields of 82-93% for the corresponding oxazole derivatives [19]. This methodology features broad substrate scope with good functional group tolerance, including hindered and less reactive substrates or those containing sensitive functional groups [19].
Oxidative functionalization strategies provide access to oxazole derivatives with enhanced oxidation states [20]. The oxidative cyclization of precursor molecules can be achieved using various oxidizing agents, including hypervalent iodine reagents, DDQ, and molecular oxygen [20]. These reactions typically proceed under mild conditions and demonstrate good functional group compatibility [20].
The functionalization strategies developed for oxazole derivatives have found widespread application in medicinal chemistry and materials science [19] [20]. The modular nature of these approaches allows for the rapid generation of diverse oxazole libraries for biological screening [19].
The synthetic utility of these methodologies is further enhanced by the possibility of sequential functionalization reactions [17]. The van Leusen synthesis can be combined with subsequent cross-coupling reactions to generate highly substituted oxazole derivatives in a one-pot manner [17]. This approach significantly reduces the number of synthetic steps required and improves the overall efficiency of the synthesis [17].
Covalent organic frameworks (COFs) incorporating oxazole linkages have been developed through post-synthetic modification strategies [20]. These materials demonstrate increased chemical stability relative to imine-linked starting materials and retain their porosity and crystallinity [20]. The oxazole-linked COFs show enhanced stability under acidic and basic conditions, making them suitable for various applications [20].
| Synthetic Method | Yield Range (%) | Reaction Time | Temperature (°C) | Key Advantages |
|---|---|---|---|---|
| Traditional Cycloaddition | 70-95 | 12-48 hours | 25-80 | Well-established, predictable regioselectivity |
| Gold-Catalyzed | 75-92 | 1-3 hours | 25-40 | High efficiency, excellent selectivity |
| Copper-Catalyzed | 70-93 | 0.5-12 hours | 25-80 | Versatile, scalable, air as oxidant |
| Metal-Free Microwave | 90-96 | 8 minutes | 65 | Rapid reaction, excellent yields |
| Electrochemical | 68-85 | 2-6 hours | 25 | Green chemistry, no transition metals |
| Photoinduced | 65-85 | 2-8 hours | 25 | Metal-free, mild conditions |